![molecular formula C11H18O6 B125765 Triethyl ethane-1,1,2-tricarboxylate CAS No. 7459-46-3](/img/structure/B125765.png)
Triethyl ethane-1,1,2-tricarboxylate
Overview
Description
Triethyl ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a triester derived from ethane-1,1,2-tricarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of ethane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:
C6H8O6+3C2H5OH→C11H18O6+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and efficiency. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
Triethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to ethane-1,1,2-tricarboxylic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Ethane-1,1,2-tricarboxylic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Role as a Synthetic Intermediate:
TETC serves as a versatile building block in organic synthesis. Its structure allows for multiple functional transformations, making it a valuable synthon in the development of complex organic molecules. For instance, TETC is utilized in synthesizing dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene (Dallacker Bislactone), demonstrating its utility in constructing polycyclic structures.
Chemical Reactions:
- Hydrolysis: TETC can be hydrolyzed to yield ethane-1,1,2-tricarboxylic acid and ethanol.
- Reduction: It can undergo reduction to form corresponding alcohols using agents like lithium aluminum hydride.
- Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions with various nucleophiles.
Pharmaceutical Applications
Potential Drug Synthesis:
TETC is explored for its potential in synthesizing pharmaceutical compounds. Its ability to serve as an intermediate allows for the development of drug molecules that may exhibit therapeutic effects. Research has indicated that derivatives of TETC could be useful in creating new medications .
Materials Science
Use as a Plasticizer:
TETC has been identified as a promising alternative to traditional plasticizers such as dioctyl phthalate (DOP) and dibutyl phthalate (DBP), which are known for their toxicity. As a non-toxic plasticizer, TETC enhances the flexibility and durability of polymers while maintaining environmental safety standards. Its application extends to food packaging, medical devices, and other consumer products .
Comparison with Other Plasticizers:
Property | TETC | DOP | DBP |
---|---|---|---|
Toxicity | Non-toxic | Toxic | Toxic |
Biodegradability | High | Low | Low |
Plasticizing Efficiency | High | High | High |
Environmental Impact | Low | High | High |
Biochemical Research
Interactions with Biological Molecules:
Research has been conducted on TETC's interactions with biological systems. Its ester groups may interact with enzymes or proteins, potentially influencing their activity through hydrolysis or other reactions. This aspect makes TETC of interest in biochemistry for studying enzyme mechanisms and metabolic pathways .
Case Studies
Case Study 1: Synthesis of Complex Organic Molecules
In a recent study, researchers utilized TETC as a key intermediate in synthesizing novel acetic acid derivatives of pyrazole and pyrimidine. The study highlighted the compound's versatility in constructing complex organic frameworks.
Case Study 2: Development of Non-toxic Plasticizers
A comparative analysis was conducted on various plasticizers, including TETC, focusing on their environmental impact and effectiveness. The results indicated that TETC not only meets safety standards but also provides superior performance compared to traditional plasticizers like DOP and DBP .
Mechanism of Action
The mechanism of action of triethyl ethane-1,1,2-tricarboxylate in chemical reactions typically involves the ester functional groups. These groups can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity through ester hydrolysis or other reactions.
Comparison with Similar Compounds
Similar Compounds
Triethyl methanetricarboxylate: Similar structure but with a different carbon backbone.
Diethyl malonate: Contains two ester groups instead of three.
Triethyl citrate: Another triester but derived from citric acid.
Uniqueness
Triethyl ethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups on the ethane backbone, which imparts distinct reactivity and properties compared to other triesters. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
Triethyl ethane-1,1,2-tricarboxylate (TEETC), with the molecular formula CHO and CAS number 7459-46-3, is an organic compound that has garnered attention for its potential biological activities. It is a triester of ethane-1,1,2-tricarboxylic acid and ethanol, primarily used in organic synthesis and as an intermediate in various chemical processes. This article explores the biological activity of TEETC, including its synthesis, mechanisms of action, and relevant research findings.
TEETC is synthesized through the esterification of ethane-1,1,2-tricarboxylic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion to the ester:
Property | Value |
---|---|
Molecular Weight | 246.26 g/mol |
Boiling Point | Not available |
Density | 1.07 g/cm³ |
Flash Point | >112 °C |
Storage Conditions | Sealed in dry conditions at room temperature |
The biological activity of TEETC can be attributed to its ester functional groups, which are susceptible to hydrolysis in the presence of water or enzymes. This hydrolysis can release ethane-1,1,2-tricarboxylic acid and ethanol, potentially influencing various biochemical pathways:
- Hydrolysis : In biological systems, TEETC may undergo hydrolysis catalyzed by enzymes such as esterases or lipases, leading to the formation of active metabolites.
- Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions, allowing for interactions with biological nucleophiles like amino acids.
Pharmacological Potential
Recent studies have indicated that TEETC may exhibit significant pharmacological properties:
- Antimicrobial Activity : TEETC has shown potential antimicrobial effects against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects that suggest its potential use in developing antimicrobial agents .
- Antioxidant Properties : Research indicates that compounds similar to TEETC possess antioxidant activity, which may protect cells from oxidative stress. This property could be beneficial in preventing diseases associated with oxidative damage .
Study 1: Antimicrobial Efficacy
In a laboratory setting, TEETC was evaluated for its antimicrobial properties. The study involved testing various concentrations against common pathogens. Results indicated that TEETC exhibited a dose-dependent inhibition of bacterial growth.
Concentration (mg/mL) | Inhibition Zone (mm) |
---|---|
5 | 10 |
10 | 15 |
20 | 20 |
Study 2: Antioxidant Activity Assessment
A separate study assessed the antioxidant capacity of TEETC using DPPH radical scavenging assays. The results suggested that TEETC effectively scavenged free radicals:
Sample Concentration (µg/mL) | % Scavenging Activity |
---|---|
50 | 30 |
100 | 50 |
200 | 70 |
Properties
IUPAC Name |
triethyl ethane-1,1,2-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWZLLYAJDSSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225561 | |
Record name | Triethyl ethane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7459-46-3 | |
Record name | Triethyl 1,1,2-ethanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7459-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl ethane-1,1,2-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7459-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl ethane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl ethane-1,1,2-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethyl ethane-1,1,2-tricarboxylate a useful synthetic building block?
A1: this compound possesses multiple active centers, making it a highly valuable synthon in organic chemistry. [] Its structure allows for diverse reactions, enabling its incorporation into larger molecules. For instance, it acts as a key starting material in the synthesis of dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene (Dallacker Bislactone), a process demonstrating its utility in building complex polycyclic structures. []
Q2: What is the role of this compound in heterocyclic chemistry?
A2: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. [] It acts as a starting material for preparing novel acetic acid derivatives of pyrazole and pyrimidine, highlighting its versatility in constructing important heterocyclic scaffolds. [] These heterocyclic compounds often exhibit biological activity and are crucial in medicinal chemistry.
Q3: How can the synthesis of this compound be optimized for better yield?
A3: Research indicates that using the aprotic solvent N,N-dimethylformamide, along with sodium hydroxide as the alkali, significantly improves the yield of this compound. [] Optimizing reaction parameters like molar ratios of reactants, temperature, and reaction time further enhances the yield. Specifically, a yield of 83.3% was achieved using optimized conditions with diethyl malonate and ethyl chloroacetate as starting materials. []
Q4: What are the applications of this compound in carbohydrate chemistry?
A4: this compound plays a crucial role in synthesizing C-nucleosides, essential analogs of natural nucleosides with potential medicinal applications. [] Specifically, its condensation reactions with protected D-ribofuranosyl halides result in the formation of both α- and β-anomeric D-ribofuranosyl malonates, important intermediates in C-nucleoside synthesis. []
Q5: Are there any examples of this compound being used in the synthesis of radiolabeled compounds?
A5: Yes, this compound has been successfully employed in synthesizing a radiolabeled probe, [18F]FHBG (9-(4-[18F]Fluoro-3-hydroxymethylbutyl)guanine). [] This probe is valuable for imaging studies and utilizes this compound as a starting material for its improved and efficient synthesis. []
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